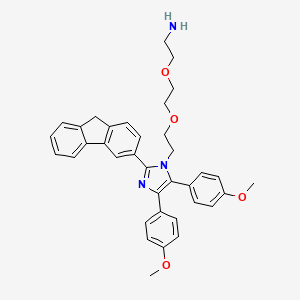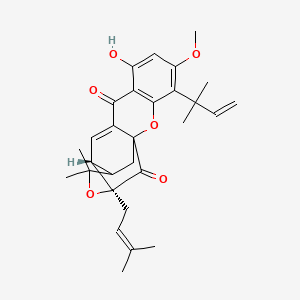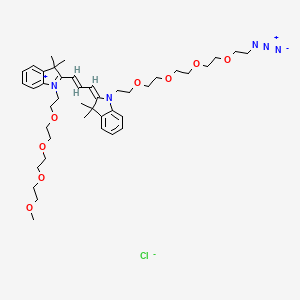
p97-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p97-IN-17 is a potent inhibitor of the AAA+ ATPase p97.
科学的研究の応用
p97/VCP in Protein Homeostasis and Signaling
The AAA+-type ATPase p97, also known as VCP, is crucial for cellular processes ranging from the degradation of damaged proteins and organelles to key signaling events and chromatin regulation. It's linked to muscular and neuronal degeneration and has been identified as an attractive anti-cancer drug target. The molecular function of p97 is ATP-driven protein unfolding, directed by ubiquitin and assisted by various cofactor proteins. This activity enables p97 to pull proteins out of membranes, unfold proteins for proteasomal degradation, or segregate proteins from partners for downstream activity (van den Boom & Meyer, 2017).
p97 in Alzheimer's Disease
The valosin-containing protein (p97) is a key player in the ubiquitin proteasome system (UPS)-mediated protein degradation pathways. Its targeting by Caspase-6 (Casp6) in Alzheimer's Disease (AD) may represent a crucial step leading to UPS impairment in AD. Cleavage of p97 by Casp6 generates N-terminal fragments, indicating a potential mechanism for UPS impairment in neurodegenerative diseases (Halawani et al., 2010).
p97 in Disease Mutants
Mutations in p97 can deregulate the dynamics of the N-terminal domain, crucial for binding adaptor proteins that control p97 function. These mutations can shift the enzyme towards an ATP-like state, interfering with lysosomal degradation of substrates and potentially contributing to the malfunction in disease mutants (Schuetz & Kay, 2016).
p97 as a Target for Cancer Drug Development
The structural and functional aspects of p97 make it an attractive target for cancer drug development. Understanding the conformational changes in p97 due to nucleotide binding is crucial for developing allosteric inhibitors to treat cancer (Banerjee et al., 2016).
p97 in Cellular Multitool Functions
p97 is essential for diverse cellular functions like endoplasmic reticulum-associated degradation, membrane fusion, and NF-κB activation. The multitude of p97 cofactors are essential for its function, with mutations in p97 linked to multisystem proteinopathy and cancer. This highlights the role of p97 in maintaining protein homeostasis and its potential as a therapeutic target in cancer (Stach & Freemont, 2017).
p97 in Adaptor Protein Interactions
p97 relies on regulatory cofactors for substrate specificity and turnover. Understanding the interactions between p97 and its cofactors, as well as the effects of disease-associated mutations on these interactions, is vital for comprehending its diverse cellular roles (Buchberger et al., 2015).
p97 in Melanoma Cells
The human melanoma-associated antigen p97 has been studied in mouse melanoma lines, revealing its role in tumor growth and immune response. This provides a model for antigen-specific immunotherapy (Estin et al., 1989).
p97 in Proteotoxic Stress and Tumor Treatment
Inhibitors of p97, such as CB-5083, cause accumulation of poly-ubiquitinated proteins and proteotoxic stress in tumors, highlighting the therapeutic potential of targeting p97 in cancer treatment (Anderson et al., 2015).
p97 and Transferrin Relation in Melanoma
Studies on melanotransferrin (p97) reveal its structural and functional relationship to transferrin, suggesting a role in iron metabolism and its potential involvement in cell proliferation and malignant transformation (Brown et al., 1982).
p97's ATPase Cycle
Understanding the ATPase cycle of p97 is crucial for comprehending its biological functions and roles in diseases. The diverse adaptor proteins of p97 transmit energy from ATPase activity to conformational changes exerted onto target proteins, making it a significant target for therapeutic interventions in diseases associated with p97 dysfunction (Pye et al., 2006).
特性
製品名 |
p97-IN-17 |
|---|---|
分子式 |
C27H35FN4 |
分子量 |
434.6 |
IUPAC名 |
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(1-isopropylpiperidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C27H35FN4/c1-19(2)31-12-8-23(9-13-31)29-24-10-14-32(15-11-24)25-5-3-4-20(17-25)27-18-21-16-22(28)6-7-26(21)30-27/h3-7,16-19,23-24,29-30H,8-15H2,1-2H3 |
InChIキー |
ZFAKYVRUEAJXPI-UHFFFAOYSA-N |
SMILES |
CC(N1CCC(NC2CCN(C3=CC=CC(C(N4)=CC5=C4C=CC(F)=C5)=C3)CC2)CC1)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
p97-IN 17; p97 IN-17; p97-IN-17 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)
